2,3-Difluoro-6-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2,3-Difluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of both difluoro and trifluoromethyl groups on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-(trifluoromethyl)pyridine typically involves the nucleophilic substitution of halogenated pyridine derivatives. One common method includes the reaction of 2,3-dihalo-5-(trifluoromethyl)pyridine with potassium fluoride or cesium fluoride in a polar aprotic solvent under anhydrous conditions. The reaction is carried out at elevated temperatures, and the difluoropyridine product is removed as it forms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, solvent composition, and reaction time to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the electron-withdrawing effects of the fluorine atoms, the compound is less reactive towards electrophilic substitution but more prone to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles in the presence of polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield azido derivatives, while oxidation can produce pyridine N-oxides .

Wissenschaftliche Forschungsanwendungen

Applications in Pharmaceuticals

a. Drug Development:

2,3-Difluoro-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique electronic properties allow for the development of novel drug candidates with enhanced bioactivity.

b. Case Study: Antiviral Agents

Research has shown that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. A study demonstrated that modifications to the pyridine ring could lead to compounds with improved efficacy against specific viral targets .

Agrochemical Applications

a. Herbicides:

One of the most significant applications of this compound is in the formulation of herbicides. It acts as an intermediate in the synthesis of pyridyloxyphenoxy alkanoic acids, which are known for their herbicidal activity against a variety of weeds .

b. Case Study: Herbicide Efficacy

A comparative study evaluated the herbicidal activity of formulations containing this compound versus traditional herbicides. The results indicated that formulations with this compound exhibited superior weed control and lower phytotoxicity on crops.

Data Table: Comparative Analysis of Applications

| Application Area | Compound | Key Findings |

|---|---|---|

| Pharmaceuticals | Various derivatives | Enhanced antiviral activity against RNA viruses observed in modified compounds |

| Agrochemicals | Pyridyloxyphenoxy acids | Superior herbicidal efficacy and reduced crop damage compared to traditional herbicides |

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-6-(trifluoromethyl)pyridine is largely influenced by its electron-withdrawing fluorine atoms. These atoms reduce the basicity of the pyridine ring and alter its reactivity. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 2,3-Difluoro-5-(trifluoromethyl)pyridine

- 2,6-Difluoro-3-(trifluoromethyl)pyridine

- 2,3,5-Trifluoropyridine

Comparison: Compared to its analogs, 2,3-Difluoro-6-(trifluoromethyl)pyridine exhibits unique reactivity patterns due to the specific positioning of the fluorine atoms. This positioning influences the compound’s electronic distribution and steric effects, making it more suitable for certain applications, such as radiolabeling and agrochemical synthesis. Its distinct properties also make it a valuable intermediate in the synthesis of more complex fluorinated molecules .

Biologische Aktivität

2,3-Difluoro-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The presence of multiple fluorine atoms significantly influences its chemical properties and biological interactions, making it a subject of interest in pharmaceutical and agrochemical research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its applications.

Chemical Structure and Properties

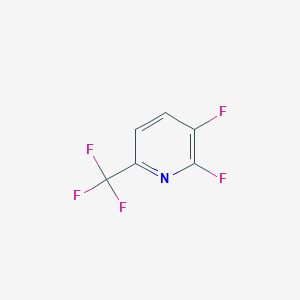

The molecular structure of this compound can be represented as follows:

This compound features:

- Two fluorine atoms at the 2 and 3 positions of the pyridine ring.

- A trifluoromethyl group (-CF₃) at the 6 position.

The introduction of these fluorinated groups enhances lipophilicity and modifies the electronic properties of the molecule, which can affect its interaction with biological targets.

Antimicrobial Properties

Research has shown that pyridine derivatives, including those with trifluoromethyl substitutions, exhibit significant antimicrobial activity. For instance, Fluazinam , a fungicide derived from trifluoromethylpyridine structures, demonstrates potent fungicidal effects by disrupting respiratory biochemistry in target organisms . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Studies indicate that fluorinated compounds can enhance the potency of enzyme inhibitors due to their electron-withdrawing nature. For example, modifications in the trifluoromethyl group have been linked to improved inhibition of enzymes involved in cancer metabolism .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against specific fungi | |

| Enzyme Inhibition | Enhanced potency in inhibiting cancer-related enzymes | |

| Toxicity | Toxic if swallowed or inhaled |

Case Studies

- Fungicidal Activity : A study on Fluazinam demonstrated that derivatives containing trifluoromethyl groups exhibited higher antifungal activity compared to their non-fluorinated counterparts. This was attributed to increased lipophilicity and better membrane penetration .

- Cancer Research : A recent high-throughput screening identified new inhibitors targeting branched-chain amino acid transaminases (BCATs), where trifluoromethyl-pyridine derivatives showed significant inhibitory activity. These findings suggest that further exploration of similar compounds could lead to novel cancer therapeutics .

The biological activity of this compound is likely mediated through several mechanisms:

- Membrane Interaction : The lipophilic nature of the compound may enhance its ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

- Enzyme Binding : The electron-withdrawing properties of fluorine can stabilize interactions with active sites of enzymes, enhancing binding affinity and specificity.

Eigenschaften

IUPAC Name |

2,3-difluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLBNMVDMAZSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.